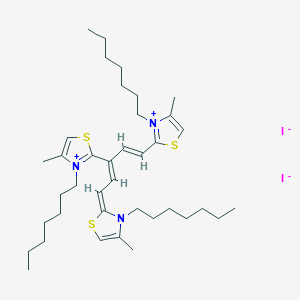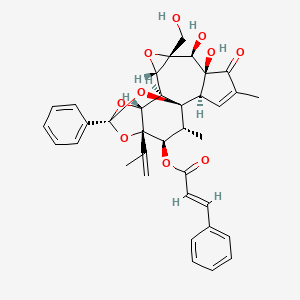
Erythromycin A 9-methoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin A 9-methoxime, also known as Lexithromycin, is a derivative of erythromycin A, a macrolide antibiotic. This compound exhibits antibacterial activity and is used primarily in scientific research. It is known for its ability to inhibit bacterial protein synthesis, making it effective against a variety of bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erythromycin A 9-methoxime can be synthesized through the reaction of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction typically occurs at elevated temperatures, around 58°C for 72 hours or 70°C for 24 hours . The reaction conditions are crucial to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through various techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Erythromycin A 9-methoxime undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the macrolide ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Erythromycin A 9-methoxime has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various macrolide derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial protein synthesis.
Medicine: Research focuses on its potential use in developing new antibiotics and understanding bacterial resistance mechanisms.
Industry: It is used in the development of new drug formulations and delivery systems
Mécanisme D'action
Erythromycin A 9-methoxime exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication. The molecular targets include bacterial ribosomal proteins and RNA, which are essential for protein synthesis .
Comparaison Avec Des Composés Similaires
Erythromycin A: The parent compound with similar antibacterial properties.
Clarithromycin: A derivative with improved acid stability and better pharmacokinetic profile.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Roxithromycin: Another derivative with enhanced tissue penetration and fewer gastrointestinal side effects.
Uniqueness: Erythromycin A 9-methoxime is unique due to its specific structural modifications, which confer distinct antibacterial properties and stability. Its ability to inhibit bacterial protein synthesis with high specificity makes it a valuable compound in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C38H70N2O13 |
|---|---|
Poids moléculaire |
763.0 g/mol |
Nom IUPAC |
(3R,4S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20?,21+,22?,23-,24?,25?,26-,27?,29?,30+,31-,32?,33-,35?,36-,37?,38-/m1/s1 |
Clé InChI |
HPZGUSZNXKOMCQ-IHVPCWAGSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Nitro-5-oxy-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B10785421.png)
![5-Benzyl-18-(cyclopropylmethyl)-6-methyl-10-oxa-7,18-diazahexacyclo[9.9.1.01,9.02,17.04,8.015,21]henicosa-4(8),5,11,13,15(21)-pentaene-2,12-diol](/img/structure/B10785429.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785430.png)

![3-({4-[(3-chlorophenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}amino)phenol](/img/structure/B10785452.png)



![7-[3-[(5-Hydroxy-1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10785474.png)
![Bradykinin, [125I-tyr8]](/img/structure/B10785480.png)


